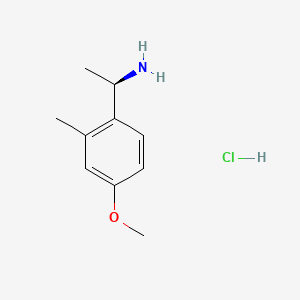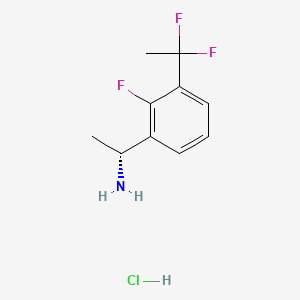![molecular formula C45H42P2 B13651531 (R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)](/img/structure/B13651531.png)
(R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its unique spirobi[indene] structure, which provides steric and electronic properties beneficial for asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) typically involves the reaction of di-p-tolylphosphine with a spirobi[indene] precursor under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which can be further utilized in various catalytic processes .
科学的研究の応用
®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mimetics and other biological catalysts.
Medicine: The compound is explored for its potential in drug synthesis and development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which ®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) exerts its effects involves coordination to metal centers in catalytic processes. The spirobi[indene] structure provides a rigid framework that enhances the selectivity and efficiency of the catalyst. The phosphine ligands interact with the metal center, facilitating various catalytic transformations .
類似化合物との比較
Similar Compounds
- ®-BINAP
- ®-SEGPHOS
- ®-Tol-Garphos
Uniqueness
Compared to similar compounds, ®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) offers a unique combination of steric and electronic properties due to its spirobi[indene] structure. This makes it particularly effective in certain asymmetric catalytic processes where other ligands may not perform as well .
特性
分子式 |
C45H42P2 |
|---|---|
分子量 |
644.8 g/mol |
IUPAC名 |
[4-bis(4-methylphenyl)phosphanylspiro[1,2-dihydroindene-3,2'-1,3-dihydroindene]-4'-yl]-bis(4-methylphenyl)phosphane |
InChI |
InChI=1S/C45H42P2/c1-31-11-19-37(20-12-31)46(38-21-13-32(2)14-22-38)42-9-6-8-36-29-45(30-41(36)42)28-27-35-7-5-10-43(44(35)45)47(39-23-15-33(3)16-24-39)40-25-17-34(4)18-26-40/h5-26H,27-30H2,1-4H3 |
InChIキー |
UCMZDMCPKGURJP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3CC5(C4)CCC6=C5C(=CC=C6)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B13651470.png)





![1'-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13651528.png)





